2-(m-tolyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
Description
This compound is a hydrochloride salt featuring a piperazine core linked to a substituted imidazole moiety and an m-tolylacetyl group. Key structural elements include:
- 1-(p-tolyl)-1H-imidazole: The para-methylphenyl group enhances lipophilicity, while the imidazole ring contributes to hydrogen bonding or coordination chemistry.
- m-Tolylacetyl group: The meta-methyl substitution on the phenyl ring may influence steric and electronic properties compared to para-substituted analogs.
- Hydrochloride salt: Likely improves aqueous solubility for pharmaceutical applications.
Synthesis of such compounds typically involves multi-step reactions, including condensation, alkylation, or nucleophilic substitution, followed by purification via column chromatography and recrystallization (e.g., ethanol as a solvent) .
Properties
IUPAC Name |
2-(3-methylphenyl)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O.ClH/c1-18-6-8-21(9-7-18)27-11-10-24-23(27)26-14-12-25(13-15-26)22(28)17-20-5-3-4-19(2)16-20;/h3-11,16H,12-15,17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKLHWZCBUSXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CC4=CC=CC(=C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(m-tolyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, an imidazole moiety, and a tolyl group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole and piperazine have shown activity against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Properties
Compounds containing imidazole and piperazine groups have been investigated for their anticancer potential. A study evaluated several derivatives against human cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity. For example, compounds with IC50 values in the low micromolar range demonstrated promising activity against breast cancer cells (MCF-7) and prostate cancer cells (PC3) .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Compounds similar to the target compound have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This property suggests potential applications in treating psychiatric disorders.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many related compounds act as inhibitors of key enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors (e.g., serotonin receptors), influencing signaling pathways crucial for cellular function.
- DNA Interaction : Some derivatives have shown the ability to intercalate DNA, leading to disruptions in replication and transcription processes.
Study on Antitubercular Activity
A study focused on a series of substituted imidazole-piperazine derivatives reported significant antitubercular activity. Among these, compounds exhibited IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra, indicating strong potential for further development as therapeutic agents .
Cytotoxicity Assessment
In another investigation, researchers assessed the cytotoxic effects of various piperazine derivatives on human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic at effective concentrations, suggesting a favorable safety profile for therapeutic use .
Data Tables
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Structure | 2.0 | MCF-7 Cancer Cells |
| Compound B | Structure | 3.5 | PC3 Cancer Cells |
| Compound C | Structure | 4.0 | M. tuberculosis |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related derivatives:
Key Observations :
- Solubility : The hydrochloride salt in the target compound enhances water solubility relative to neutral analogs like the benzimidazole-thiazole derivatives .
- Synthetic Complexity : The TDAE methodology in enables unique α-functionalization, whereas the target compound’s synthesis relies on classical alkylation/condensation .
Pharmacological and Physicochemical Properties
- Imidazole Derivatives : Compounds with nitroimidazole moieties (e.g., ) often exhibit antimicrobial or antiparasitic activity due to redox-active nitro groups . The absence of a nitro group in the target compound suggests divergent biological targets.
- Piperazine-Imidazole Hybrids : Piperazine-linked imidazoles are common in antipsychotic and antihistamine drugs (e.g., ciprofloxacin analogs). The p-tolyl group may enhance CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
